molecular formula C17H13FN4OS B2955327 N-(3-fluorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide CAS No. 872987-56-9

N-(3-fluorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide

Cat. No. B2955327
CAS RN: 872987-56-9
M. Wt: 340.38
InChI Key: YLVFRJOAMGAPTC-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide, also known as FPYSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyridazinone derivatives and has been found to exhibit various biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study explored the synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET), showcasing their high affinity and selectivity for PBRs over central benzodiazepine receptors (CBRs) (Fookes et al., 2008).
  • Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors investigated various 6,5-heterocycles to improve metabolic stability, leading to the development of potent and efficacious in vitro and in vivo inhibitors (Stec et al., 2011).

Molecular Docking and Anticancer Activity

  • The synthesis and evaluation of anticancer activity of new 3(2h)-one pyridazinone derivatives through molecular docking studies were conducted, demonstrating potent antioxidant activity and potential as anticancer agents (Mehvish & Kumar, 2022).

Drug Design and Pharmacological Evaluation

  • A study on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors detailed the structure-activity relationship (SAR) studies, which retained the potency of BPTES, highlighting their therapeutic potential (Shukla et al., 2012).

Quantum Chemical Insight and Spectroscopic Analysis

  • Quantum chemical insights into the molecular structure, NBO analysis of hydrogen-bonded interactions, and spectroscopic studies (FT-IR, FT-Raman) of novel anti-COVID-19 molecules provided an in-depth understanding of their chemical properties and potential therapeutic applications (Mary et al., 2020).

properties

IUPAC Name

N-(3-fluorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4OS/c18-13-2-1-3-14(10-13)20-16(23)11-24-17-5-4-15(21-22-17)12-6-8-19-9-7-12/h1-10H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVFRJOAMGAPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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